N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core linked via a carboxamide group to an ethyl chain substituted with a 5-methoxyindole moiety. The 5-methoxyindole group may enhance bioavailability and target specificity due to its electron-donating methoxy substituent, which influences electronic properties and binding interactions .
Properties
Molecular Formula |
C17H16N6O2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H16N6O2/c1-25-14-3-4-15-12(10-14)6-8-22(15)9-7-18-17(24)13-2-5-16-19-20-21-23(16)11-13/h2-6,8,10-11H,7,9H2,1H3,(H,18,24) |
InChI Key |
CFZWNRKSSUMKBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the 5-methoxyindole derivative.
Attachment of the Ethyl Linker: The next step involves the alkylation of the indole derivative with an ethyl halide to introduce the ethyl linker.
Tetrazolopyridine Formation: The tetrazolopyridine moiety can be synthesized through a cyclization reaction involving a pyridine derivative and sodium azide under appropriate conditions.
Coupling Reaction: Finally, the indole derivative with the ethyl linker is coupled with the tetrazolopyridine carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The indole and tetrazolopyridine rings can undergo electrophilic substitution reactions, particularly at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors involved in key biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Tetrazolo[1,5-a]pyridine vs. Tetrazolo[1,5-a]pyrimidine
- Target Compound : The tetrazolo[1,5-a]pyridine core provides a planar structure conducive to π-π stacking interactions in biological targets.
- Analog from : Compounds like 5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile replace pyridine with pyrimidine, increasing ring nitrogen content. This modification enhances cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 μM for some derivatives) but may reduce metabolic stability due to higher polarity .
Substituent Modifications
Indole Derivatives
- Target Compound : The 5-methoxyindole group likely improves membrane permeability compared to unsubstituted indoles.
- N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide: Positional isomerism of the indole substituent may alter target selectivity .
Non-Indole Substituents
- Analog from : N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide replaces indole with thiazole.
Linker and Functional Group Variations
Key Research Findings
- Cytotoxicity : Pyrimidine-core analogs () show stronger cytotoxicity than pyridine derivatives, likely due to increased hydrogen-bonding capacity .
- Antiviral Activity : Schiff base modifications () enhance antiviral effects, suggesting that functional group diversity is critical for activity .
- Substituent Position : Indole substituent position (5- vs. 6-) impacts target engagement, as seen in ’s analogs .
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The compound features a complex structure combining an indole moiety, a tetrazolo[1,5-a]pyridine ring, and a carboxamide functional group. The presence of a methoxy group on the indole enhances its lipophilicity, which may influence its pharmacokinetic properties. Its molecular formula is , with a molecular weight of 336.3 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects. The unique structural features of this compound may enhance its efficacy against various pathogens.
- Antiviral Properties : The compound's structure suggests potential antiviral activity, particularly against viral infections where indole derivatives are known to be effective.
Comparison with Similar Compounds
A comparative analysis of structurally similar compounds reveals the following:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(4-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide | Similar indole and tetrazole structure | Antimicrobial |
| 2-(5-methoxyindolyl)acetamide | Indole base with acetamide | Moderate antibacterial |
| N-[2-(indolyl)ethyl]tetrazolo[1,5-a]pyridine | Lacks methoxy group but retains core structure | Antiviral activity |
The presence of the methoxy substitution on the indole ring and the tetrazole moiety in this compound may enhance its bioactivity compared to similar compounds lacking these features.
The biological activity of this compound is likely mediated through interactions with various biological targets. Interaction studies are critical for elucidating its mechanism of action. For instance, it may interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. Understanding these interactions can provide insights into its therapeutic potential and help optimize its pharmacological profile .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound. For example:
- Synthesis : The synthesis typically involves multi-step synthetic routes that optimize reaction conditions for high yields and purity. Chromatography is often employed for purification purposes.
- Biological Evaluation : In vitro assays have been conducted to assess the antimicrobial and antiviral activities of the compound. Results indicate promising activity against specific strains of bacteria and viruses, warranting further investigation into its therapeutic applications.
Potential Applications
Given its biological activities, this compound holds potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or antiviral agents.
- Research Tools : For studying GPCR signaling pathways and other cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
